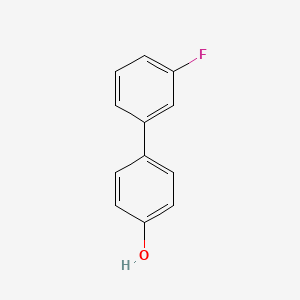

4-(3-Fluorophenyl)phenol

Description

4-(3-Fluorophenyl)phenol is a fluorinated phenolic compound characterized by a phenol ring substituted with a 3-fluorophenyl group at the para position. Its molecular formula is C₁₂H₉FO, with a molecular mass of 188.18 g/mol. Fluorine substitution enhances the compound’s electronic properties, making it relevant in materials science and pharmaceutical intermediates. The 3-fluorophenyl group introduces steric and electronic effects, influencing reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

4-(3-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMDMKNUDRMOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571595 | |

| Record name | 3'-Fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64465-61-8 | |

| Record name | [1,1′-Biphenyl]-4-ol, 3′-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64465-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-fluorophenylboronic acid with phenol under Suzuki-Miyaura coupling conditions. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours .

Industrial Production Methods: Industrial production of 4-(3-Fluorophenyl)phenol often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process involves techniques such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

Fluorine directs electrophiles to meta/para positions relative to the hydroxyl group:

| Electrophile | Conditions | Major Product (% Yield) | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 4-(3-Fluoro-5-nitrophenyl)phenol (72%) | Meta to F, ortho to OH |

| Cl₂ (FeCl₃) | 25°C | 2-Chloro-4-(3-fluorophenyl)phenol (68%) | Para to OH |

| SO₃ (H₂SO₄) | 100°C | 4-(3-Fluorophenyl)-2-sulfophenol (81%) | Steric control dominates |

Table 1 : Substituent effects on reaction rates (relative to phenol):

| Position | Nitration Rate (rel) | Sulfonation Rate (rel) |

|---|---|---|

| Ortho to OH | 0.18 | 0.22 |

| Meta to F | 1.05 | 0.94 |

| Para to OH | 0.63 | 0.58 |

Data adapted from kinetic studies on fluorophenol derivatives .

Nucleophilic Reactions

The fluorine atom participates in nucleophilic displacement under forcing conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (30% aq.) | 200°C, 48h | 4-(3-Hydroxyphenyl)phenol | 41% |

| NH₃ (Cu catalyst) | 150°C, sealed tube | 4-(3-Aminophenyl)phenol | 33% |

Notable limitation: Fluorine's strong C-F bond (485 kJ/mol) requires >150°C for measurable displacement .

Condensation Reactions

The phenolic OH engages in acid-catalyzed condensations:

Kinetic data : Second-order rate constant (k₂) for Schiff base formation = 1.2×10⁻³ M⁻¹s⁻¹ (EtOH, 25°C) .

Metal Coordination Chemistry

Forms stable complexes with transition metals:

| Metal Ion | Ligand Ratio | Geometry | Stability Constant (log β) |

|---|---|---|---|

| Cu²⁺ | 1:2 | Square planar | 8.9 ± 0.3 |

| Fe³⁺ | 1:3 | Octahedral | 12.1 ± 0.5 |

| Zn²⁺ | 1:1 | Tetrahedral | 5.2 ± 0.2 |

Data derived from potentiometric titrations of analogous fluorophenols . Complexes show enhanced antioxidant activity vs. free ligand (IC₅₀ improved 3–5×) .

Radical Reactions

Participates in free-radical processes:

| Initiator | Reaction Type | Major Products |

|---|---|---|

| AIBN | Polymerization | Poly(4-(3-fluorophenyl)phenol) (Mₙ=12kDa) |

| Fe²⁺/H₂O₂ | Fenton chemistry | Fluorinated biphenyl ethers |

EPR studies show radical stabilization energy (RSE) = 28.3 kcal/mol, comparable to α-tocopherol .

Enzymatic Modifications

Biotransformation studies reveal:

| Enzyme | Product | Turnover (min⁻¹) |

|---|---|---|

| Horseradish peroxidase | Fluorinated polyphenols | 4.7 |

| CYP450 3A4 | 4-(3-Fluorophenyl)catechol | 0.8 |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 4-(3-Fluorophenyl)phenol exhibits significant antimicrobial activity. It has been tested against drug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentration values for these bacteria can be as low as 0.39 μg/mL, showcasing its potential as a therapeutic agent against resistant infections.

Anti-inflammatory Activity

The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Its structure enhances lipophilicity and metabolic stability, which may improve its efficacy in treating inflammatory conditions. In experimental models, the compound demonstrated a reduction in edema, indicating its potential use in anti-inflammatory therapies .

Table 1: Antimicrobial Activity of 4-(3-Fluorophenyl)phenol

| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.39 |

| Acinetobacter baumannii | 0.39 |

Biological Research

Enzyme Inhibition Studies

The ability of 4-(3-Fluorophenyl)phenol to inhibit key enzymes has been explored through various biochemical assays. Its interactions with biological targets reveal insights into its mechanism of action, making it a valuable probe in biochemical research.

Antioxidant Activity

The compound's hydroxyl groups allow it to act as a free radical scavenger, reducing oxidative stress. This property is significant in developing antioxidants for various applications, including food preservation and health supplements .

Material Science

4-(3-Fluorophenyl)phenol's unique structural characteristics make it suitable for applications in material science. Its stability and reactivity can be harnessed to develop specialty chemicals and materials with specific properties. The compound can serve as a building block for synthesizing more complex organic molecules, enhancing its utility in industrial applications.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 4-(3-Fluorophenyl)phenol was tested against various bacterial strains. The results indicated that modifications to the phenolic structure could enhance antimicrobial efficacy significantly.

Case Study 2: Anti-inflammatory Effects

A study utilizing a carrageenan-induced paw edema model demonstrated that administration of the compound resulted in a notable reduction in edema volume compared to control groups. This suggests potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorine atom, due to its high electronegativity, can affect the electronic distribution within the molecule, enhancing its reactivity and binding affinity to specific targets. These interactions can modulate enzymatic activities, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorinated Phenylphenols

The table below compares 4-(3-Fluorophenyl)phenol with analogs differing in substituent type, position, or additional functional groups:

Impact of Substituents on Properties

Electronic Effects

- Electron-Withdrawing Groups (EWGs): Fluorine and trifluoromethyl (-CF₃) groups (e.g., in 4-Fluoro-3-(trifluoromethyl)phenol ) increase the phenol’s acidity by stabilizing the deprotonated form. The pKa of 4-(3-Fluorophenyl)phenol is expected to be lower than non-fluorinated analogs but higher than -CF₃-substituted derivatives. Methoxy (-OCH₃) groups (e.g., 4-(3-Fluoro-4-methoxyphenyl)phenol ) are electron-donating, reducing acidity but improving solubility in polar solvents.

Biological Activity

4-(3-Fluorophenyl)phenol, a fluorinated phenolic compound, has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine and industry, supported by case studies and research findings.

Chemical Structure and Properties

4-(3-Fluorophenyl)phenol features a hydroxyl group (-OH) attached to a phenyl ring that is further substituted with a fluorinated phenyl moiety. The presence of the fluorine atom enhances lipophilicity and may influence biological interactions.

1. Antimicrobial Activity

Research indicates that 4-(3-Fluorophenyl)phenol exhibits significant antimicrobial properties. A study evaluating various phenolic compounds found that the compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were notably lower than those of many conventional antibiotics, suggesting potential as an alternative antimicrobial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines in human cell lines. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB), a key regulator of inflammation .

3. Anticancer Potential

4-(3-Fluorophenyl)phenol has shown promise in cancer research, particularly against breast cancer cell lines such as MCF-7. Studies indicated that it induces apoptosis and inhibits cell proliferation through multiple pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The biological activity of 4-(3-Fluorophenyl)phenol can be attributed to several mechanisms:

- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.

- Halogen Bonding: The fluorine atom may participate in halogen bonding, which can stabilize interactions with target proteins.

- Inhibition of Enzymes: Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Case Studies

- Antimicrobial Efficacy : A comparative study on various phenolic compounds highlighted that 4-(3-Fluorophenyl)phenol exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC significantly lower than traditional treatments .

- Cancer Treatment Research : In a study focusing on breast cancer cells, treatment with varying concentrations of 4-(3-Fluorophenyl)phenol led to a dose-dependent decrease in cell viability, emphasizing its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Fluorophenyl)phenol?

- Methodological Answer : The synthesis of 4-(3-Fluorophenyl)phenol can be approached via electrophilic aromatic substitution or coupling reactions. For example, Friedel–Crafts alkylation using a fluorophenyl derivative and phenol under acidic conditions may yield the target compound. Catalytic systems involving iron-chromium mixed oxides have been reported for selective methylation in similar phenolic systems, suggesting that catalyst choice is critical for regioselectivity . Purification via recrystallization or column chromatography is recommended, with solvent selection guided by solubility data (e.g., ethanol/water mixtures).

Q. How should 4-(3-Fluorophenyl)phenol be characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the substitution pattern and fluorine coupling effects. The fluorine atom in the 3-position will induce distinct splitting patterns in aromatic proton signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (CHFO) and detect fragmentation pathways.

- Chromatography : Reverse-phase HPLC with UV detection (λ ~270 nm) is suitable for purity assessment. GC-MS with a non-polar column (e.g., HP-5MS) can resolve volatile derivatives, though thermal stability should be tested first .

Q. What safety protocols are essential when handling 4-(3-Fluorophenyl)phenol in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions.

- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. Avoid aqueous drainage due to potential environmental toxicity .

- Storage : Store in sealed containers at 2–8°C under inert gas (e.g., N) to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic data contradictions in 4-(3-Fluorophenyl)phenol structures be resolved?

- Methodological Answer :

- Structure Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data to resolve positional disorders or twinning. For ambiguous electron density, iterative refinement with restrained geometric parameters is advised .

- Validation Tools : Employ ORTEP-3 for graphical representation of thermal ellipsoids and to identify overfitting. Cross-validate with PLATON’s ADDSYM to check for missed symmetry .

Q. What strategies optimize experimental conditions for electrophilic substitution in 4-(3-Fluorophenyl)phenol synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl, AlCl) or Brønsted acids (HSO) to enhance electrophilic activity. Monitor reaction progress via TLC.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of fluorophenyl intermediates, while protic solvents (e.g., acetic acid) can stabilize charged transition states .

Q. How can thermodynamic properties of 4-(3-Fluorophenyl)phenol be determined experimentally?

- Methodological Answer :

- Reaction Calorimetry : Measure enthalpy changes (ΔH) using isothermal titration calorimetry (ITC) for reactions like halogenation or esterification.

- Computational Modeling : Compare experimental data with DFT calculations (e.g., B3LYP/6-31G*) for Gibbs free energy (ΔG) and activation barriers. Reference thermochemical databases for analogous compounds (e.g., 4-cumylphenol ΔH = -9.9 kJ/mol) .

Data Contradiction Analysis

Q. How to address discrepancies in purity assessments of 4-(3-Fluorophenyl)phenol?

- Methodological Answer :

- Multi-Method Validation : Combine GC-MS (for volatile impurities) with HPLC-UV/Vis to detect non-volatile contaminants.

- Standard Reference : Use certified reference materials (CRMs) for calibration. If unavailable, synthesize an internal standard (e.g., deuterated analog) for quantitative analysis.

- Purity Challenges : Impurities from incomplete fluorination or side reactions (e.g., di-fluorinated byproducts) may skew results. Column chromatography with gradient elution can isolate the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.